Pyrene-2-carboxylic acid
Overview
Description
Pyrene-2-carboxylic acid is a versatile intermediate used in the synthesis of various functional organic molecules. It is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound is particularly valuable for introducing the 2-pyrenyl unit into different molecular structures, making it a significant component in materials science and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2-carboxylic acid typically involves a three-step process starting from pyrene. The classical preparation method has been revised to enhance efficiency and yield. The process includes:
Electrophilic Aromatic Substitution: Pyrene undergoes electrophilic aromatic substitution to introduce functional groups at specific positions.
Ring Closure and Opening: The substituted pyrene is then subjected to ring closure and opening reactions to form the desired carboxylic acid.
Haller–Bauer Cleavage: This step involves the cleavage of the intermediate compound to yield this compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for higher yields and cost-effectiveness. The process involves the use of robust reaction conditions and efficient purification techniques to ensure the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pyrene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted pyrene derivatives, which are valuable in different applications such as organic electronics and photonics .
Scientific Research Applications
Pyrene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Pyrene derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs), organic semiconductors, and other advanced materials
Mechanism of Action
The mechanism of action of pyrene-2-carboxylic acid involves its interaction with molecular targets through its aromatic structure. The compound can intercalate into DNA, affecting its function and stability. Additionally, its unique electronic properties enable it to participate in various photophysical processes, making it useful in applications like fluorescence imaging and organic electronics .
Comparison with Similar Compounds
- Pyrene-1-carboxylic acid
- Pyrene-4,5-dione
- 1,6-Dibromopyrene
Comparison: Pyrene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to pyrene-1-carboxylic acid, it offers different reactivity and interaction profiles, making it suitable for specific applications in materials science and organic synthesis .
Properties
IUPAC Name |
pyrene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPBIBGSCKPRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319144 | |
Record name | Pyrene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36428-96-3 | |
Record name | NSC340266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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